molecular formula C9H12ClN3 B13727888 5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine

Cat. No.: B13727888
M. Wt: 197.66 g/mol
InChI Key: VKLZDTCTLVJVGN-UHFFFAOYSA-N
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Description

5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of pyridine derivatives with suitable pyrazine precursors can yield the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine include other heterocyclic compounds with pyridine and pyrazine rings, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct pharmacological and chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine

InChI

InChI=1S/C9H12ClN3/c1-6-5-12-8-7(13(6)2)3-4-11-9(8)10/h3-4,6,12H,5H2,1-2H3

InChI Key

VKLZDTCTLVJVGN-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(N1C)C=CN=C2Cl

Origin of Product

United States

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